molecular formula C29H24FNO6 B14990574 N-(3,4-dimethoxybenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

N-(3,4-dimethoxybenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide

Cat. No.: B14990574
M. Wt: 501.5 g/mol
InChI Key: UXNLBLIYKQSFHQ-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a fluorophenyl group, and a furochromenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core furochromenyl structure, followed by the introduction of the fluorophenyl and dimethoxyphenyl groups through various substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for drug development.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as materials science and chemical engineering.

Mechanism of Action

The mechanism by which N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromenyl derivatives and molecules with similar functional groups, such as:

  • **N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE
  • **N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE

Uniqueness

The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[3-(4-FLUOROPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H24FNO6

Molecular Weight

501.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide

InChI

InChI=1S/C29H24FNO6/c1-16-20-11-22-23(18-5-7-19(30)8-6-18)15-36-25(22)13-26(20)37-29(33)21(16)12-28(32)31-14-17-4-9-24(34-2)27(10-17)35-3/h4-11,13,15H,12,14H2,1-3H3,(H,31,32)

InChI Key

UXNLBLIYKQSFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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